
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable amine with a triazole derivative under microwave irradiation . The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
科学的研究の応用
2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in various biochemical pathways. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
類似化合物との比較
Similar Compounds
Indole Derivatives: These compounds also contain nitrogen heterocycles and have diverse biological activities.
Imidazole Containing Compounds: Similar to triazoles, imidazoles are five-membered rings with nitrogen atoms and have various therapeutic applications.
Uniqueness
2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoic acid is unique due to its specific structure, which allows for versatile interactions in chemical and biological systems. The presence of the triazole ring provides distinct reactivity and binding properties compared to other nitrogen-containing heterocycles.
特性
分子式 |
C8H14N4O2 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
2-amino-2-methyl-4-(1,2,4-triazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C8H14N4O2/c1-6(12-5-10-4-11-12)3-8(2,9)7(13)14/h4-6H,3,9H2,1-2H3,(H,13,14) |
InChIキー |
JFWCUJPOKDNFJA-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C)(C(=O)O)N)N1C=NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


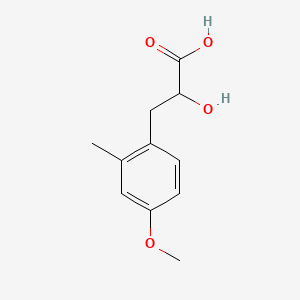
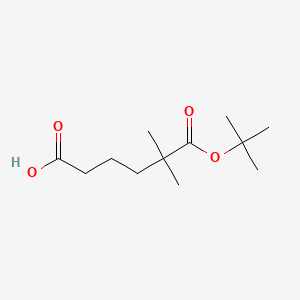
![ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate](/img/structure/B13486865.png)

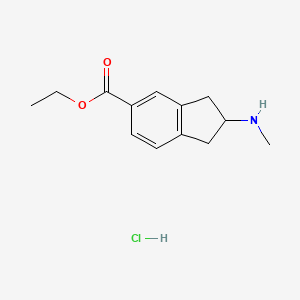
![2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13486895.png)
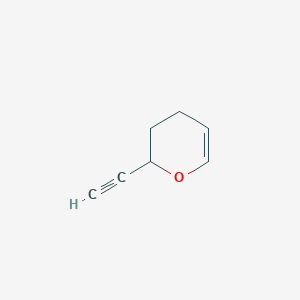
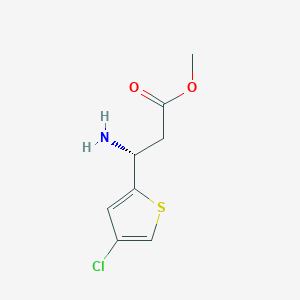

![1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13486914.png)
![4,4,5,5-Tetramethyl-2-[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486922.png)



